
Suc-DL-Val-DL-Pro-DL-Phe-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-Val-Pro-Phe-pNA is a synthetic peptide substrate commonly used in biochemical research to study the activity of proteases, particularly cathepsin G. This compound is designed to mimic natural peptide substrates and is utilized to detect and quantify enzyme activity in various biological and medical research applications.
準備方法
Synthetic Routes and Reaction Conditions: Suc-Val-Pro-Phe-pNA is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of peptides by coupling amino acids in a specific sequence. The process involves the following steps:
Initiation: The first amino acid (valine) is attached to a solid resin support.
Coupling: Each subsequent amino acid (sucrose, proline, phenylalanine) is added sequentially using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) to release the final product.
Industrial Production Methods: Industrial production of Suc-Val-Pro-Phe-pNA follows similar principles but on a larger scale, often involving automated peptide synthesizers to enhance efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and identity of the synthesized peptide.
化学反応の分析
Types of Reactions: Suc-Val-Pro-Phe-pNA primarily undergoes proteolytic cleavage reactions, where proteases such as cathepsin G cleave the peptide at specific sites.
Common Reagents and Conditions:
Proteases: Cathepsin G, trypsin, chymotrypsin, etc.
Conditions: Optimal pH and temperature conditions vary depending on the specific protease used.
Major Products Formed: The cleavage of Suc-Val-Pro-Phe-pNA by proteases results in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its absorbance at 405 nm.
科学的研究の応用
Suc-Val-Pro-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of various proteases, including cathepsin G, trypsin, and chymotrypsin.
Drug Discovery: It aids in the screening of potential protease inhibitors, which are important in the development of therapeutic agents for diseases such as cancer and inflammatory disorders.
Biological Studies: It is used to investigate the role of proteases in biological processes, such as apoptosis, immune response, and tissue remodeling.
作用機序
Suc-Val-Pro-Phe-pNA is designed to be specifically cleaved by proteases at the phenylalanine residue. The cleavage releases p-nitroaniline, which can be detected and quantified. The mechanism involves the recognition and binding of the peptide substrate by the protease, followed by the hydrolysis of the peptide bond.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as cathepsin G, trypsin, and chymotrypsin.
Pathways: The cleavage of Suc-Val-Pro-Phe-pNA by these proteases is part of the broader proteolytic pathways involved in protein degradation and turnover.
類似化合物との比較
Suc-Ala-Ala-Pro-Phe-pNA
Z-Val-Pro-Phe-pNA
Z-Arg-Arg-Arg-pNA
特性
IUPAC Name |
4-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
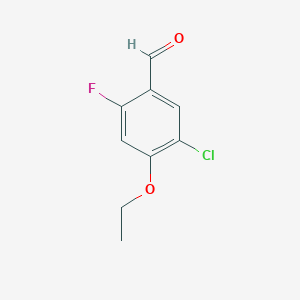
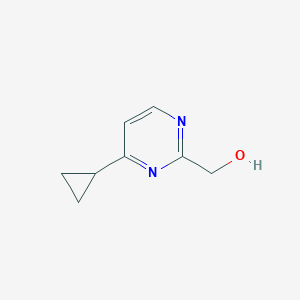
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
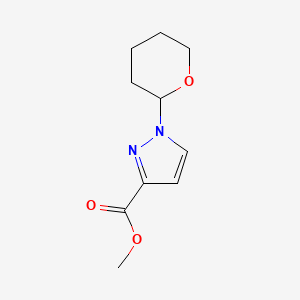
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
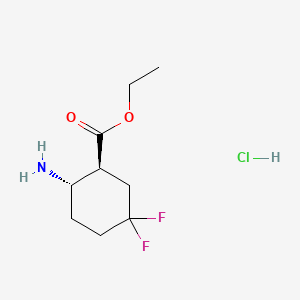
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
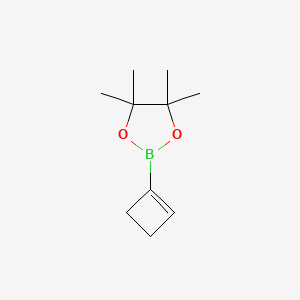

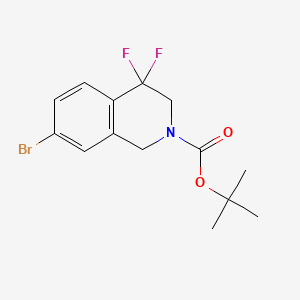

![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)
